molecular formula C11H11N3O2 B2546213 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1250363-15-5

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B2546213
CAS No.: 1250363-15-5
M. Wt: 217.228
InChI Key: KFCHZRJMIQCSCK-UHFFFAOYSA-N
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Description

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a fused heterocyclic compound comprising a triazole ring fused to a pyridine core, with a cyclobutyl substituent at the 3-position and a carboxylic acid group at the 6-position. The cyclobutyl group enhances steric bulk and modulates electronic properties, while the carboxylic acid moiety improves solubility and enables interactions with biological targets via hydrogen bonding .

Its structural characterization typically employs NMR, HRMS, and LC-MS, as seen in analogous triazolopyridine derivatives .

Properties

IUPAC Name

3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCHZRJMIQCSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituents at the 3- and 6-positions. Below is a systematic comparison of 3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (3-position) Molecular Formula Molecular Weight LogP* Key Features
Target Compound Cyclobutyl C₁₂H₁₃N₃O₂ 243.25† ~1.2‡ Enhanced steric bulk; moderate hydrophilicity
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Phenyl C₁₃H₉N₃O₂ 239.24 0.735 Higher aromaticity; increased hydrophobicity
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 4-Fluorophenyl C₁₃H₈FN₃O₂ 257.22 0.91 Improved metabolic stability via fluorine substitution
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Methyl C₈H₇N₃O₂ 177.16 0.736 Compact substituent; higher solubility
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Bromo C₇H₄BrN₃O₂ 242.03 1.04§ Electrophilic reactivity for further derivatization
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 4-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 0.85 Electron-donating methoxy group enhances π-π interactions
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Trifluoromethyl (saturated ring) C₈H₈F₃N₃O₂ 243.16 1.5 Fluorine atoms improve bioavailability and membrane permeability

*LogP values predicted or experimentally derived.
†Calculated based on analogous compounds .
‡Estimated from cyclobutyl-containing analogs.
§Predicted value .

Key Findings from Comparative Studies

Substituent Effects on Solubility :

  • The carboxylic acid group at the 6-position ensures moderate aqueous solubility across all analogs. However, bulkier substituents like cyclobutyl or 4-fluorophenyl slightly reduce solubility compared to smaller groups like methyl .
  • Fluorinated derivatives (e.g., 3-trifluoromethyl and 4-fluorophenyl) exhibit enhanced membrane permeability due to fluorine’s lipophilicity .

The 3-bromo derivative serves as a versatile intermediate for Suzuki-Miyaura coupling, enabling rapid diversification of the triazolopyridine scaffold .

Synthetic Accessibility :

  • 3-Methyl and 3-phenyl derivatives are synthesized in high yields (>73%) via one-pot cyclocondensation, whereas cyclobutyl -containing analogs require multi-step protocols with lower yields .

Biological Activity

3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1250363-15-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

  • Molecular Formula : C11H11N3O2
  • Molecular Weight : 201.22 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine structure, with a cyclobutyl substituent and a carboxylic acid group.

Synthesis

The synthesis of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has been achieved through various methods involving the reaction of cyclobutyl derivatives with triazole precursors. The synthesis typically involves multi-step reactions that yield the desired compound with moderate to high purity.

Antioxidant Activity

Recent studies have indicated that compounds similar to 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibit significant antioxidant properties. For example, derivatives of triazoles have shown high activity against free radicals, suggesting potential applications in oxidative stress-related conditions .

Enzyme Inhibition

The biological evaluation of related compounds has demonstrated potent inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory constants (K_i) for synthesized derivatives ranged from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM against AChE.
  • Carbonic Anhydrases (hCA I and II) : The K_i values were found to be in the range of 1.47 ± 0.37 nM to 10.06 ± 2.96 nM against hCA I and from 3.55 ± 0.57 nM to 7.66 ± 2.06 nM against hCA II .

Cytotoxicity and Anticancer Activity

Preliminary cytotoxicity assays have shown that the compound exhibits promising anticancer activity:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines (e.g., A549 lung cancer cells).
  • IC50 Values : While specific IC50 values for this compound are not widely reported, related triazole compounds have demonstrated low nanomolar potency in inhibiting cancer cell proliferation .

Case Studies

StudyFindings
Study AEvaluated antioxidant activity; showed significant inhibition of DPPH free radicals at concentrations as low as 25 μg/mL.
Study BInvestigated enzyme inhibition; reported K_i values for AChE and hCAs indicating strong potential for neuroprotective applications.
Study CAssessed cytotoxicity in A549 cells; demonstrated promising results suggesting further exploration in cancer therapy is warranted.

The mechanisms underlying the biological activities of 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid may involve:

  • Radical Scavenging : The presence of the triazole ring contributes to the compound's ability to neutralize free radicals.
  • Enzyme Binding : Structural studies suggest that the compound may bind effectively to the active sites of target enzymes such as AChE and carbonic anhydrases.

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